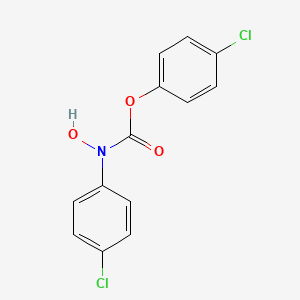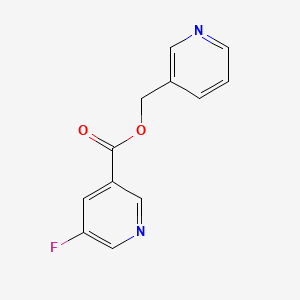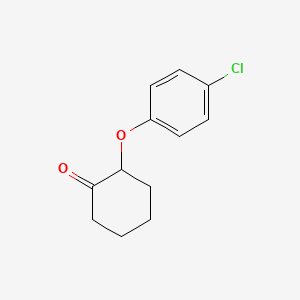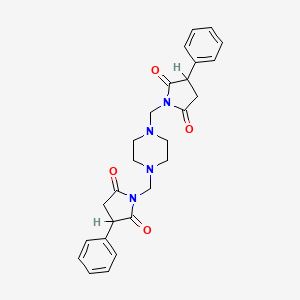
N,N'-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is a complex organic compound with the molecular formula C26H28N4O4 and a molecular weight of 460.58 g/mol This compound is characterized by the presence of a piperazine ring linked to two phenylsuccinimide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) typically involves the reaction of piperazine with phenylsuccinimide derivatives under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-methylheptyl)-1,4-benzenediamine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(4-pyridylmethyl)piperazine: Another piperazine derivative with different functional groups, used in various chemical and biological studies.
Uniqueness
N,N’-(1,4-Piperazinediyldimethylene)bis(2-phenylsuccinimide) is unique due to its specific combination of a piperazine ring and phenylsuccinimide groups. This structure imparts unique chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
15155-38-1 |
|---|---|
Molecular Formula |
C26H28N4O4 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[[4-[(2,5-dioxo-3-phenylpyrrolidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N4O4/c31-23-15-21(19-7-3-1-4-8-19)25(33)29(23)17-27-11-13-28(14-12-27)18-30-24(32)16-22(26(30)34)20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
InChI Key |
CSQHFKPJMOYEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)CC(C2=O)C3=CC=CC=C3)CN4C(=O)CC(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


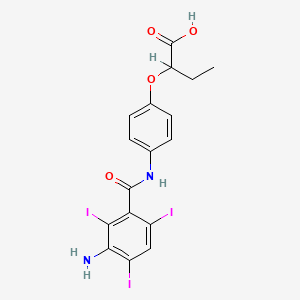
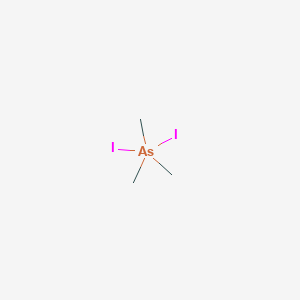
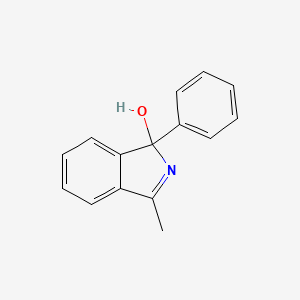
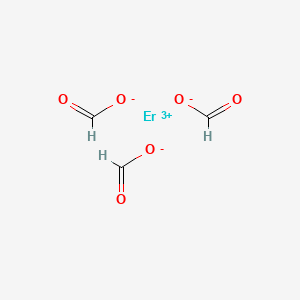
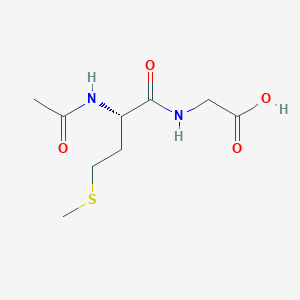
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

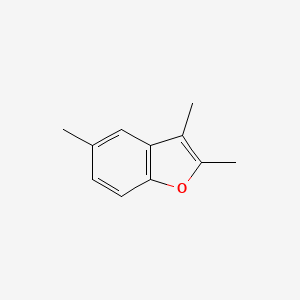
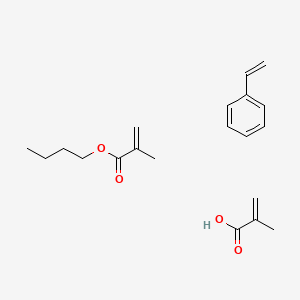
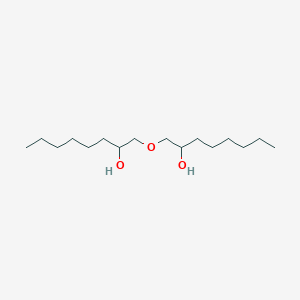
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
